molecular formula C18H21ClN2O2 B4039784 8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one

8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B4039784
M. Wt: 332.8 g/mol
InChI Key: QTNABMQGKMBHNR-UHFFFAOYSA-N
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Description

8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.1291556 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Research into the antihypertensive properties of diazaspiro decanones, including compounds structurally related to 8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one, has shown promising results. For example, specific compounds have been identified as potential antihypertensive agents through their action as alpha-adrenergic blockers, with detailed studies on their synthesis and biological evaluation revealing their mechanism of action and potential therapeutic benefits (Caroon et al., 1981).

Anticonvulsant Activity

The exploration of diazaspiro decanone derivatives for anticonvulsant activity has unveiled compounds with significant efficacy. These studies focus on the chemical synthesis of these compounds and their evaluation in preclinical models, contributing to the understanding of their potential as anticonvulsant agents (Obniska, Kamiński, & Tatarczyńska, 2006).

Antiviral Activity

Research into the antiviral properties of diazaspiro decanone derivatives, particularly against coronaviruses, has identified specific compounds that inhibit virus replication. These findings are critical in the search for novel antiviral drugs, with studies detailing the synthesis, structural analysis, and biological testing of these compounds (Apaydın et al., 2019).

Anticancer Activity

Investigations into the anticancer potential of diazaspiro decanone derivatives have led to the identification of compounds with promising activity against cancer cell lines. These studies encompass the synthesis of novel compounds and their evaluation in cancer models, contributing to the development of potential new cancer therapies (Flefel et al., 2019).

Properties

IUPAC Name

8-[(3-chloro-4-prop-2-ynoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-2-9-23-16-4-3-14(10-15(16)19)12-21-7-5-18(6-8-21)11-17(22)20-13-18/h1,3-4,10H,5-9,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNABMQGKMBHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)CN2CCC3(CC2)CC(=O)NC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one
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8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one
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8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one
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8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one
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8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one
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8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one

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